(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol
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Overview
Description
(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the process for commercial applications .
Chemical Reactions Analysis
(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions, leading to the formation of substituted products
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing researchers to study various biological processes at the molecular level .
Comparison with Similar Compounds
(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and potential as a heat-resistant explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits similar properties and applications as the previous compound.
N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine: Demonstrates potential as an inhibitor of neutral sphingomyelinase 2.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C11H14N4O/c16-8-9-2-1-6-14(9)10-4-7-15-11(13-10)3-5-12-15/h3-5,7,9,16H,1-2,6,8H2 |
InChI Key |
SBAQVFVHPMVVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=NN3C=C2)CO |
Origin of Product |
United States |
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